N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide

Physicochemical profiling Lipophilicity Structure-property relationships

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide (CAS 132593-36-3) is a synthetic small molecule belonging to the sulfamoyl benzamide class, structurally derived from the sulfonamide antibiotic sulfamerazine by acylation of the aniline nitrogen with 4-nitrobenzoyl chloride. The compound features a 4-methylpyrimidin-2-yl sulfamoyl linker connecting a central phenyl ring to a para-nitrobenzamide terminus (molecular formula C₁₈H₁₅N₅O₅S, MW 413.41 g/mol, logP 2.24, PSA 117.3 Ų).

Molecular Formula C18H15N5O5S
Molecular Weight 413.41
CAS No. 132593-36-3
Cat. No. B2649997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide
CAS132593-36-3
Molecular FormulaC18H15N5O5S
Molecular Weight413.41
Structural Identifiers
SMILESCC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H15N5O5S/c1-12-10-11-19-18(20-12)22-29(27,28)16-8-4-14(5-9-16)21-17(24)13-2-6-15(7-3-13)23(25)26/h2-11H,1H3,(H,21,24)(H,19,20,22)
InChIKeyOISWWUKDOPPBEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide (CAS 132593-36-3): Compound Identity, Class, and Procurement Baseline


N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide (CAS 132593-36-3) is a synthetic small molecule belonging to the sulfamoyl benzamide class, structurally derived from the sulfonamide antibiotic sulfamerazine by acylation of the aniline nitrogen with 4-nitrobenzoyl chloride [1]. The compound features a 4-methylpyrimidin-2-yl sulfamoyl linker connecting a central phenyl ring to a para-nitrobenzamide terminus (molecular formula C₁₈H₁₅N₅O₅S, MW 413.41 g/mol, logP 2.24, PSA 117.3 Ų) . As a screening compound (ChemDiv ID Y032-0767) with no approved therapeutic indication, its procurement value lies in its precise structural features—the combination of a hydrogen-bond-capable sulfamoyl bridge, an electron-deficient 4-nitrophenyl moiety, and a 4-methylpyrimidine ring—that together define its physicochemical and putative biological profile within chemical library screening and medicinal chemistry campaigns [1].

Why N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide Cannot Be Simply Replaced by In-Class Analogs


Although numerous sulfamoyl benzamide derivatives share the same core scaffold—a (4-methylpyrimidin-2-yl)sulfamoyl-phenyl amide—even subtle structural variations produce measurable shifts in logP, logD, aqueous solubility (logSw), and hydrogen-bonding capacity that directly affect chromatographic retention, solubility in assay media, and partitioning behavior in biochemical and cell-based screens . The 4‑nitro substitution pattern on the terminal benzamide ring, as opposed to the 3‑nitro (meta) or 2‑nitro (ortho) positional isomers, alters the electron density distribution across the molecule, influencing both the acidity of the sulfonamide NH (pKa ~6.5) and the molecule's propensity to participate in π-stacking and dipole-dipole interactions . These differences mean that swapping the 4‑nitro compound for its 3‑nitro isomer (CAS 132593‑35‑2) or 4,6‑dimethylpyrimidine analog (CAS 110148‑53‑3) can produce divergent screening results, even when the compounds appear structurally similar .

Quantitative Differentiation Evidence for N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide vs. Closest Analogs


Lipophilicity (logP) Differentiation: 4-Nitro vs. 3-Nitro Positional Isomer

The 4-nitro isomer (target compound) exhibits a slightly lower computed logP (2.2416) compared to the 3-nitro positional isomer (logP 2.2618), indicating marginally lower lipophilicity that may translate to reduced non-specific protein binding and improved aqueous compatibility in biochemical assay formats .

Physicochemical profiling Lipophilicity Structure-property relationships

pH-Dependent Distribution Coefficient (logD) Comparison at Physiological pH

At or near physiological pH, the 4-nitro isomer demonstrates a logD of 1.6298 versus 1.65 for the 3-nitro isomer, a difference of ~0.02 log units that reflects subtle but meaningful divergence in the fraction of unionized species available for passive membrane permeation .

Drug-likeness logD Ionization state

Aqueous Solubility (logSw) Advantage Over the 3-Nitro Isomer

The predicted aqueous solubility (logSw) for the 4-nitro isomer is -3.0136, which is higher than the -3.1298 predicted for the 3-nitro isomer, indicating approximately 30% greater predicted aqueous solubility by molar concentration under standard conditions .

Aqueous solubility Assay compatibility Formulation

Electronic Effect of Para-Nitro Substitution on Sulfonamide NH Acidity

The para-nitrobenzamide moiety exerts a stronger electron-withdrawing effect through resonance (mesomeric) compared to the meta-nitro isomer, which relies primarily on inductive withdrawal. This is reflected in the reported pKa of ~6.54 for the target compound , and while direct pKa data for the 3-nitro isomer under identical conditions are not publicly available, the para-nitro substitution is expected to enhance the acidity of the sulfonamide NH proton through extended conjugation, potentially strengthening hydrogen-bond donor capacity toward biological targets.

Electron-withdrawing group Sulfonamide pKa Hydrogen-bond donor strength

Scaffold Relationship to Sulfamerazine and Implications for Antibacterial Screening

The target compound is a direct structural derivative of sulfamerazine (4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide), a clinically used sulfonamide antibiotic that inhibits bacterial dihydropteroate synthase (DHPS) [1]. The 4-nitrobenzamide acylation of the aniline nitrogen abolishes the free para-amino group essential for DHPS inhibition, thereby inactivating the classical sulfonamide antibacterial mechanism and repurposing the scaffold for non-antibacterial screening applications where sulfonamide-related off-target effects are undesirable [2]. This distinguishes it from the parent sulfamerazine and from reduced (amino) analogs that retain antibacterial activity.

Sulfonamide antibiotic Dihydropteroate synthase Sulfamerazine derivative

Optimal Research and Procurement Application Scenarios for N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide


Diversity-Oriented Screening Library Enrichment with Defined Physicochemical Space

With a logP of 2.24, logD of 1.63, and PSA of 117.3 Ų, the compound occupies a drug-like physicochemical space distinct from its 3-nitro isomer . Procurement of this specific 4-nitro isomer, rather than the 3-nitro analog, enriches screening libraries with a compound that offers ~31% higher predicted aqueous solubility and marginally lower lipophilicity, reducing the risk of false negatives from compound precipitation or non-specific binding in biochemical assays .

Negative Control for Sulfonamide Antibacterial Mechanism-of-Action Studies

As an N-acylated sulfamerazine derivative lacking the free para-amino group required for dihydropteroate synthase (DHPS) inhibition, this compound serves as a structurally matched negative control in studies designed to confirm DHPS-dependent antibacterial activity of sulfonamide analogs . Its use alongside sulfamerazine or sulfamethazine enables researchers to attribute antibacterial phenotypes specifically to the DHPS pathway rather than to non-specific sulfonamide effects .

Structure-Activity Relationship (SAR) Studies on Nitrobenzamide Positional Isomers

The 4-nitro isomer is one of three possible nitrobenzamide positional isomers (2-nitro CAS 349145-05-7; 3-nitro CAS 132593-35-2; 4-nitro CAS 132593-36-3), making the complete set valuable for systematic SAR exploration of how nitro group position modulates target binding, cellular permeability, and metabolic stability. The measured logP, logD, and logSw differences between the 4-nitro and 3-nitro isomers provide quantitative baseline parameters for correlating physicochemical properties with biological readouts across the isomeric series .

Computational Chemistry and Molecular Docking Validation Sets

The well-defined computed properties (logP 2.2416, logD 1.6298, PSA 117.305 Ų, 12 H-bond acceptors, 2 H-bond donors) and the availability of closely matched comparator compounds (e.g., 3-nitro isomer with logP 2.2618, logD 1.65) make this compound useful for validating computational models that predict the effect of nitro group positional isomerism on ligand binding poses, solvation free energies, and ADME properties .

Quote Request

Request a Quote for N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.